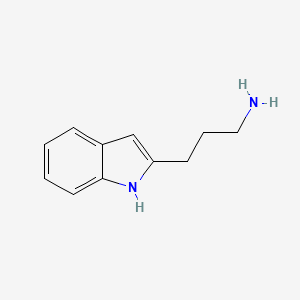
Indole-propylamine
Cat. No. B8538205
M. Wt: 174.24 g/mol
InChI Key: XAQUSBPFEGTFOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06951848B2
Procedure details


The crude mesylate ester (0.168 g, 0.430 mmol, 1 eq) was suspended in dry acetonitrile (5 mL) under Ar. Potassium carbonate (0.110 g, 0.8 mmol, 2.0 eq) was added followed by the addition of diethylamine (0.083 mL, 0.8 mmol, 2.0 eq) and catalytic potassium iodide. The reaction mixture was stirred and heated to reflux. The reaction was followed by TLC (ethyl acetate/methanol/triethylamine 87/10/3). After 18 hours, the reaction was quenched with aqueous sodium bicarbonate and extracted with ethyl acetate (3×). The combined organic extracts were washed with brine and dried over Na2SO4. After removing the solvent, the residue was loaded on silica gel and chromatographed, eluting with ethyl acetate/methanol/triethylamine 87/10/3. 0.040 g (40% yield) of the indole-propylamine was obtained as a white solid, and converted to the .HCl salt: LC/MS (ESI+) 380 (M+1), Anal. (C24H30N2O2.HCl.0.7H2O) C, H, N.
[Compound]
Name
mesylate ester
Quantity
0.168 g
Type
reactant
Reaction Step One




Name
ethyl acetate methanol triethylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


Name
Yield
40%
Identifiers


|
REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[CH2:7]([NH:9][CH2:10][CH3:11])[CH3:8].[I-].[K+].C(O[CH2:18][CH3:19])(=O)C.[CH3:20]O.C([N:24]([CH2:27][CH3:28])CC)C.[C:29](#N)[CH3:30]>>[NH:9]1[C:10]2[C:29](=[CH:30][CH:18]=[CH:19][CH:11]=2)[CH:8]=[C:7]1[CH2:20][CH2:28][CH2:27][NH2:24] |f:0.1.2,4.5,6.7.8|
|
Inputs


Step One
[Compound]
|
Name
|
mesylate ester
|
|
Quantity
|
0.168 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0.11 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
0.083 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)NCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[K+]
|
Step Four
|
Name
|
ethyl acetate methanol triethylamine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC.CO.C(C)N(CC)CC
|
Step Five
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)#N
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated to reflux
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction was quenched with aqueous sodium bicarbonate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (3×)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic extracts were washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After removing the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
chromatographed
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with ethyl acetate/methanol/triethylamine 87/10/3
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1C(=CC2=CC=CC=C12)CCCN
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.04 g | |
| YIELD: PERCENTYIELD | 40% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
